molecular formula C11H11N3O3S B1392692 [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid CAS No. 1242884-38-3

[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

Cat. No. B1392692
M. Wt: 265.29 g/mol
InChI Key: SUNBCYPXUOKKRN-UHFFFAOYSA-N
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Description

[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a chemical compound with the following properties:



  • IUPAC Name : Ethyl 3-hydroxypyrido[2,3-b]pyrazine-2-carboxylate

  • Molecular Formula : C<sub>10</sub>H<sub>9</sub>N<sub>3</sub>O<sub>3</sub>

  • Molecular Weight : 219.2 g/mol

  • InChI Code : 1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8



Molecular Structure Analysis

The molecular structure of [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid consists of a pyrido[2,3-b]pyrazine ring with an ethyl group and a thioacetic acid moiety attached. The presence of the keto group (3-oxo) and the sulfur atom (thio) contributes to its unique properties.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. However, specific reactions would depend on the reaction conditions and functional groups present.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Purity : 97%

  • Storage Temperature : Sealed in dry conditions at room temperature


Scientific Research Applications

Synthesis and Chemical Properties

  • Marine Fungus Compounds : Research on marine fungus Penicillium sp. led to the discovery of compounds structurally similar to the one , contributing to the field of natural product chemistry (Wu et al., 2010).

  • Synthesis of Pyrano[2,3-d]pyrimidines : Studies have shown methods for forming derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, which are structurally related to the chemical (Demina & Konshin, 1992).

  • Quantum Chemical Investigation : DFT and quantum-chemical calculations have been conducted on compounds including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, providing insights into their molecular properties (Bouklah et al., 2012).

Biological and Pharmacological Research

  • Anticancer Agents : Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, structurally similar to the compound , have been studied for their binding with cellular tubulin and cytotoxic activity against experimental neoplasms (Temple et al., 1989).

  • Plant Growth Regulating Activity : Compounds like ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid have shown moderate activity as herbicide antidotes, suggesting potential agricultural applications (Dotsenko et al., 2016).

  • Germination Inhibitory Constituents : Compounds including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, which share a similar structure, have been identified as germination inhibitory constituents in certain plants (Oh et al., 2002).

Safety And Hazards


  • Hazard Statement : H302 (Harmful if swallowed)

  • Precautionary Statements : P280 (Wear protective gloves/eye protection), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes)

  • Safety Information : Material Safety Data Sheet (MSDS)


Future Directions

Research on this compound could explore its potential applications in drug development, materials science, or other fields. Investigating its biological activity, toxicity, and stability would be valuable.


Please note that the information provided here is based on available data, and further studies are necessary to fully understand the compound’s properties and potential applications12.


properties

IUPAC Name

2-(4-ethyl-3-oxopyrido[2,3-b]pyrazin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-2-14-9-7(4-3-5-12-9)13-10(11(14)17)18-6-8(15)16/h3-5H,2,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNBCYPXUOKKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 2
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 4
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 5
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 6
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

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